1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQNZFAXAHOCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the reaction of an appropriate isocyanate with an amine. The general reaction scheme can be represented as follows:
Starting Materials: 3-Fluoro-4-methylaniline and 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.
Reaction: The amine group of 3-Fluoro-4-methylaniline reacts with the isocyanate group of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid under controlled conditions.
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Structure
The compound features a fluorinated aromatic ring and a pyrrolidine moiety, contributing to its diverse chemical interactions.
Industrial Production
For large-scale production, methods may include continuous flow reactors and automated synthesis processes to ensure high purity and yield.
In Vitro Studies
Several studies have assessed the biological activity of related compounds through in vitro assays:
| Study | Compound | Target | Result |
|---|---|---|---|
| Study A (2024) | N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 | Potent antagonist with IC50 = 0.5 µM |
| Study B (2023) | Linezolid Analog | Bacterial Growth Inhibition | Effective against Gram-positive bacteria |
These findings suggest significant biological activity, particularly against pain pathways and bacterial infections.
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its interactions with biological macromolecules. Its structure allows for modifications that could enhance efficacy against specific targets.
Material Science
Due to its unique chemical properties, it may also find applications in developing new materials or as a catalyst in chemical reactions.
Case Studies
Recent studies highlight key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2024) | Antimicrobial Activity | Demonstrated efficacy against E. coli and Staphylococcus aureus with MIC values indicating strong antibacterial potential. |
| Study B (2023) | Enzyme Inhibition | Identified as a potential inhibitor of certain kinases involved in cancer signaling pathways, suggesting therapeutic applications in oncology. |
| Study C (2024) | Pharmacokinetics | Preliminary studies show favorable absorption characteristics in animal models, supporting further development as a therapeutic agent. |
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The carboxamide derivatives exhibit variable yields (28–94%), influenced by amine substituents .
- Urea derivatives (e.g., Table 6 in ) generally display higher melting points than carboxamides due to stronger hydrogen bonding .
Urea Derivatives with Quinazolinone Cores
The 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea series (H1–H12) provides insights into substituent effects on urea-based compounds:
| Compound (Table 6) | Substituent (4-position) | Melting Point (°C) | Solubility |
|---|---|---|---|
| H1 | H | 198–200 | Low in H2O |
| H3 | Cl | 205–207 | Moderate in EtOH |
| H6 | NO2 | 215–217 | Low in DMSO |
| H12 | OCH3 | 185–187 | High in MeOH |
Comparison with Target Compound :
- Electron-withdrawing groups (e.g., NO2 in H6) raise melting points, suggesting similar trends for the target’s fluorine substituent .
Biological Activity
1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H16FN3O2
- Molecular Weight : 273.29 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
- TRPV1 Antagonism : Similar compounds have shown efficacy as TRPV1 antagonists, which are implicated in pain signaling pathways. For instance, a related structure demonstrated significant inhibition of TRPV1, suggesting potential analgesic properties for our compound as well .
- Enzyme Inhibition : The urea moiety in the compound may facilitate interactions with various enzymes, potentially leading to anti-inflammatory and analgesic effects.
In Vitro Studies
Several studies have assessed the biological activity of similar compounds through in vitro assays:
| Study | Compound | Target | Result |
|---|---|---|---|
| N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea | TRPV1 | Potent antagonist with IC50 = 0.5 µM | |
| Linezolid Analog | Bacterial Growth Inhibition | Effective against Gram-positive bacteria |
These findings suggest that derivatives of the compound may exhibit significant biological activity, particularly against pain pathways and bacterial infections.
Case Studies
- Pain Management : A clinical case study involving a related TRPV1 antagonist showed reduced pain levels in patients with neuropathic pain, highlighting the potential application of our compound in similar therapeutic contexts .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of urea derivatives, demonstrating effectiveness against resistant bacterial strains, which may be relevant for our compound's development .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:
- Absorption : Likely oral bioavailability due to its urea structure.
- Distribution : Predicted moderate distribution based on molecular weight.
- Metabolism : Potential hepatic metabolism; further studies needed.
- Excretion : Primarily renal excretion expected.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
